molecular formula C13H16O3 B8662352 Ethyl trans-2-(3-Methoxyphenyl)cyclopropanecarboxylate

Ethyl trans-2-(3-Methoxyphenyl)cyclopropanecarboxylate

Cat. No. B8662352
M. Wt: 220.26 g/mol
InChI Key: PJGRLHKICHVEIJ-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652041B2

Procedure details

To a mixture of 1-methoxy-3-vinylbenzene (3.10 g, 23.1 mmol) and dioxomethane-diheptylrhodium (4:2) (0.090 g, 0.12 mmol) in DCM (100 mL) under an atmosphere of argon at rt was added a solution of ethyl diazoacetate (1.22 mL, 11.6 mmol) in DCM (6 mL) dropwise via syringe. The reaction mixture as allowed to stir at rt for 2 h and then concentrated. The residue was purified by column chromatography to give the desired product (1.63 g) as a mixture of cis and trans isomers, along with recovered starting material (1.50 g). LCMS: (FA) ES+ 221.2 (M+1).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
dioxomethane diheptylrhodium
Quantity
0.09 g
Type
catalyst
Reaction Step One
Quantity
1.22 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH:9]=[CH2:10])[CH:4]=1.[N+](=[CH:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[N-]>C(Cl)Cl.O=C=O.C([Rh]CCCCCCC)CCCCCC>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]2[CH2:10][CH:13]2[C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:6]=[CH:7][CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
COC1=CC(=CC=C1)C=C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
dioxomethane diheptylrhodium
Quantity
0.09 g
Type
catalyst
Smiles
O=C=O.C(CCCCCC)[Rh]CCCCCCC
Step Two
Name
Quantity
1.22 mL
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1C(C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.63 g
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07652041B2

Procedure details

To a mixture of 1-methoxy-3-vinylbenzene (3.10 g, 23.1 mmol) and dioxomethane-diheptylrhodium (4:2) (0.090 g, 0.12 mmol) in DCM (100 mL) under an atmosphere of argon at rt was added a solution of ethyl diazoacetate (1.22 mL, 11.6 mmol) in DCM (6 mL) dropwise via syringe. The reaction mixture as allowed to stir at rt for 2 h and then concentrated. The residue was purified by column chromatography to give the desired product (1.63 g) as a mixture of cis and trans isomers, along with recovered starting material (1.50 g). LCMS: (FA) ES+ 221.2 (M+1).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
dioxomethane diheptylrhodium
Quantity
0.09 g
Type
catalyst
Reaction Step One
Quantity
1.22 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH:9]=[CH2:10])[CH:4]=1.[N+](=[CH:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[N-]>C(Cl)Cl.O=C=O.C([Rh]CCCCCCC)CCCCCC>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]2[CH2:10][CH:13]2[C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:6]=[CH:7][CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
COC1=CC(=CC=C1)C=C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
dioxomethane diheptylrhodium
Quantity
0.09 g
Type
catalyst
Smiles
O=C=O.C(CCCCCC)[Rh]CCCCCCC
Step Two
Name
Quantity
1.22 mL
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1C(C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.63 g
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.